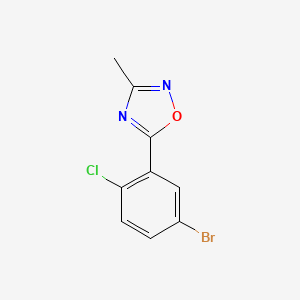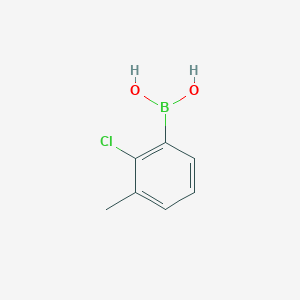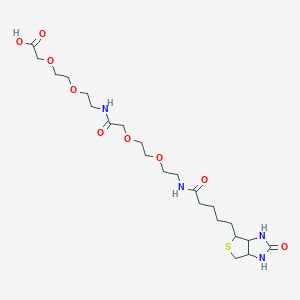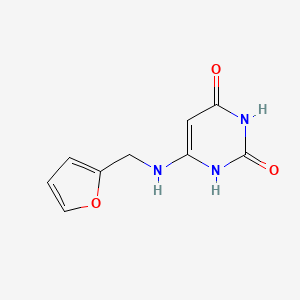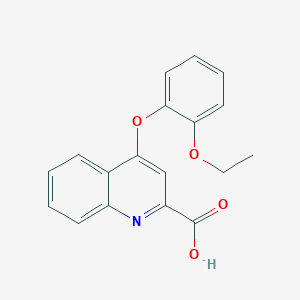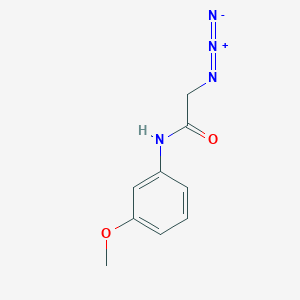
8-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine
Overview
Description
8-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine is a derivative of 1,5-naphthyridines . These heterocycles are significant in the field of medicinal chemistry as many of them exhibit a variety of biological activities . This compound is an organic intermediate .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including this compound, has been studied extensively . One method involves the aza-Diels-Alder reaction (Povarov reaction) activated by Lewis acid . Tetrahydro- and decahydro-1,5-naphthtyrines can be easily oxidized to the aromatic 1,5-naphthyridines .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H9ClN2 . The InChI code for this compound is 1S/C8H9ClN2/c9-8-7-6 (3-5-11-8)2-1-4-10-7/h3,5,10H,1-2,4H2 .
Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied . The oxidation of 1,2,3,4-tetrahydro-1,5-naphthyridines may afford 1,5-naphthyridines at high temperatures .
Physical And Chemical Properties Analysis
This compound is an off-white solid . Its molecular weight is 168.63 .
Scientific Research Applications
Synthesis and Characterization
Synthetic Pathways and Structural Elucidation : Studies have highlighted the synthesis of tetrahydro- and decahydro-naphthyridines, including 8-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine, showcasing methods for preparing these compounds through reduction and catalytic reactions. The structural elucidation of these compounds has been facilitated by spectroscopic techniques, including proton magnetic resonance and UV spectroscopy, indicating their potential for further chemical modification and application in material science and pharmacology (Armarego, 1967).
Ligand Development for Metal Complexes : The development of new ligands from 1,5-naphthyridine (analogous to this compound) for constructing bridging ligands and their corresponding Ru(II) complexes has been explored. This research contributes to the advancement of coordination chemistry and could impact materials science and catalysis research, showcasing the versatility of naphthyridine derivatives (Singh & Thummel, 2009).
Chemical Reactivity
- Reactivity with Amines : Research has investigated the reactivity of related naphthyridine derivatives with amines under various conditions, revealing insights into monosubstitution, disubstitution, and unexpected rearrangements. This work is pivotal for understanding the chemical behavior of naphthyridine compounds and for developing novel synthetic methodologies (Sirakanyan et al., 2014).
Biological Applications
- Antibacterial Activity : Studies on derivatives of naphthyridines have demonstrated antibacterial activity, indicating their potential as templates for the development of new antibacterial agents. This research area is crucial for addressing the growing concern of antibiotic resistance (Fayyadh, 2018).
Catalysis and Asymmetric Synthesis
- Asymmetric Hydrogenation : Research into the asymmetric hydrogenation of naphthyridines using ruthenium catalysis has been conducted, offering pathways to synthesize biologically active molecules with high yield and enantioselectivity. This area of study has implications for the synthesis of pharmaceuticals and chiral compounds (Lautens & Yamamoto, 2016).
Mechanism of Action
Future Directions
The future directions for 8-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . As an organic intermediate, this compound could also be used in the synthesis of other complex molecules .
properties
IUPAC Name |
8-chloro-1,2,3,4-tetrahydro-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-8-7-6(3-5-11-8)2-1-4-10-7/h3,5,10H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVWMAXLCADLIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NC=C2)Cl)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Ethyl-1-adamantyl)oxy]propan-1-ol](/img/structure/B1487672.png)
